molecular formula C9H14N2O6 B1295532 Diethyl malonyldicarbamate CAS No. 49754-15-6

Diethyl malonyldicarbamate

Cat. No. B1295532
CAS RN: 49754-15-6
M. Wt: 246.22 g/mol
InChI Key: DPOPJTBOMCSYAQ-UHFFFAOYSA-N
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Patent
US05262390

Procedure details

With a mortar and pestle 10.40 g (0.100 mole) of malonic acid and 18.00 g (0.210 mole) of ethyl carbamate were ground to a fine powder. This powder was placed in a flask, and 16.0 mL (0.167 mole) of phosphorus oxychloride was added. This mixture was heated at 80° C. until the evolution of gas ceased. After this reaction mixture had cooled to ambient temperature, 210 mL of water was added. When the stiff glassy mixture became fluid, it was extracted with ethyl acetate. The combined extracts were washed in succession with saturated aqueous solutions of sodium bicarbonate and sodium chloride and were then dried over anhydrous magnesium sulfate and filtered. The solution was filtered through a short column of silica gel, which was eluted with ethyl acetate. The solvent was then evaporated under reduced pressure, leaving a crystalline mass of malonyldiurethane weighing 10.62 g. The NMR spectrum was consistent with the proposed structure.
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step Two
Quantity
16 mL
Type
reactant
Reaction Step Three
Name
Quantity
210 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([OH:7])(=O)[CH2:2][C:3]([OH:5])=O.[C:8](=[O:13])([O:10][CH2:11][CH3:12])[NH2:9].P(Cl)(Cl)(Cl)=O>O>[C:3]([NH:9][C:8]([O:10][CH2:11][CH3:12])=[O:13])(=[O:5])[CH2:2][C:1]([NH:9][C:8]([O:10][CH2:11][CH3:12])=[O:13])=[O:7]

Inputs

Step One
Name
Quantity
10.4 g
Type
reactant
Smiles
C(CC(=O)O)(=O)O
Step Two
Name
Quantity
18 g
Type
reactant
Smiles
C(N)(OCC)=O
Step Three
Name
Quantity
16 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Four
Name
Quantity
210 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This powder was placed in a flask
TEMPERATURE
Type
TEMPERATURE
Details
After this reaction mixture had cooled to ambient temperature
EXTRACTION
Type
EXTRACTION
Details
was extracted with ethyl acetate
WASH
Type
WASH
Details
The combined extracts were washed in succession with saturated aqueous solutions of sodium bicarbonate and sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
were then dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
FILTRATION
Type
FILTRATION
Details
The solution was filtered through a short column of silica gel, which
WASH
Type
WASH
Details
was eluted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The solvent was then evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(CC(=O)NC(=O)OCC)(=O)NC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 10.62 g
YIELD: CALCULATEDPERCENTYIELD 43.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.